molecular formula C8H8BrNO2 B3055174 n-(3-Bromo-4-hydroxyphenyl)acetamide CAS No. 6329-78-8

n-(3-Bromo-4-hydroxyphenyl)acetamide

Cat. No.: B3055174
CAS No.: 6329-78-8
M. Wt: 230.06 g/mol
InChI Key: YZUMPSIXWJTNQM-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-hydroxyacetanilide: One common method involves the bromination of 4-hydroxyacetanilide using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Acetylation of 3-bromo-4-hydroxyaniline: Another method involves the acetylation of 3-bromo-4-hydroxyaniline using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for N-(3-Bromo-4-hydroxyphenyl)acetamide typically involve large-scale bromination and acetylation reactions using automated reactors and continuous flow systems to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Bromo-4-hydroxyphenyl)acetamide can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.

    Reduction: The compound can be reduced at the bromine atom to form the corresponding hydroxyphenylacetamide.

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(3-Bromo-4-hydroxyphenyl)acetamide is unique due to the specific combination of bromine and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(3-Bromo-4-hydroxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.

  • Chemical Formula : C₈H₈BrNO₂
  • Molecular Weight : 230.059 g/mol
  • CAS Number : 6329-78-8

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and hydroxyl group is crucial for its binding affinity and subsequent modulation of enzyme activities. This compound can undergo various chemical transformations, such as oxidation at the hydroxyl group, leading to the formation of reactive quinone derivatives that may enhance its biological efficacy .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of:

  • Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
  • Fungi :
    • Candida albicans
    • Fusarium oxysporum

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected microbial strains:

Microbial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli2.33
Bacillus subtilis4.69
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound's antioxidant properties have also been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the effectiveness of this compound against various pathogens, demonstrating its potential as a lead compound for developing new antibiotics .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound inhibits bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a critical component in bacterial metabolism.
  • Comparative Analysis : Comparative studies with similar compounds, such as N-(4-Bromo-2-hydroxyphenyl)acetamide, indicated that variations in substituents on the phenyl ring significantly influence biological activity, highlighting the importance of structural modifications in drug design.

Properties

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUMPSIXWJTNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279839
Record name n-(3-bromo-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-78-8
Record name NSC14286
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-bromo-4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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